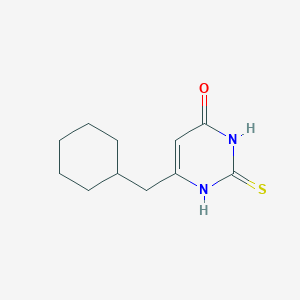

6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Description

Properties

IUPAC Name |

6-(cyclohexylmethyl)-2-sulfanylidene-1H-pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2OS/c14-10-7-9(12-11(15)13-10)6-8-4-2-1-3-5-8/h7-8H,1-6H2,(H2,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUVQTSCYLFZLSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC2=CC(=O)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Classical Synthesis of 2-thioxo-2,3-dihydropyrimidin-4(1H)-ones

The core 2-thioxo-2,3-dihydropyrimidin-4(1H)-one scaffold is traditionally synthesized via condensation reactions involving thiourea, β-ketoesters or β-diketones, and aldehydes or alkyl halides. The classical Biginelli reaction, a well-known multicomponent reaction, is often adapted for such syntheses but typically involves urea rather than thiourea.

- General Route : Condensation of thiourea with β-ketoesters or β-diketones and an appropriate aldehyde or alkylating agent under acidic or basic catalysis.

- Catalysts and Conditions : Acidic catalysts (e.g., HCl, p-toluenesulfonic acid) or bases (e.g., sodium acetate) in protic or aprotic solvents; heating or microwave-assisted methods can be employed.

- Limitations : Low yields with substituted aldehydes or aliphatic components; side reactions due to the presence of thiol groups; odor issues due to volatile sulfur compounds.

The introduction of the cyclohexylmethyl group at position 6 typically requires either:

- Direct Alkylation : Alkylation of the 6-position of the dihydropyrimidinone ring with cyclohexylmethyl halides under basic conditions.

- Use of Cyclohexylmethyl-Substituted β-Ketoesters : Employing β-ketoesters bearing the cyclohexylmethyl substituent in the condensation step to build the pyrimidine ring with the substituent already in place.

Representative Synthetic Route (Adapted from Related Pyrimidine Syntheses)

Based on analogous compounds and synthetic routes reported in the literature for 2-thioxo-2,3-dihydropyrimidinones and similar pyrimidine derivatives, the following stepwise method is typical:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Preparation of cyclohexylmethyl β-ketoester | Alkylation of ethyl acetoacetate with cyclohexylmethyl bromide under basic conditions | Ensures the cyclohexylmethyl group is installed on the β-ketoester |

| 2 | Condensation with thiourea and formamide or aldehyde | Heating in ethanol or acetic acid with sodium acetate or acid catalyst | Forms the dihydropyrimidinone ring with thioxo group |

| 3 | Purification | Recrystallization or chromatography | Removes impurities and unreacted materials |

Optimization Techniques and Research Findings

Research on related compounds has focused on improving yields, reducing reaction times, and minimizing toxic by-products:

- Microwave-Assisted Synthesis : Microwave irradiation has been shown to significantly reduce reaction times from hours to minutes while improving yields for pyrimidine derivatives.

- Solvent-Free or Green Solvent Approaches : Use of solvent-free conditions or environmentally benign solvents (e.g., ethanol, water) has been explored to reduce environmental impact.

- Catalyst Variation : Use of mild Lewis acids, ionic liquids, or organocatalysts to enhance reaction efficiency.

Data Table: Effect of Reaction Conditions on Yield (Representative Data from Related Syntheses)

| Reaction Parameter | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Temperature | 160–200 °C (fusion method) | 64–70 | Higher temperature improves yield but plateaus above 190 °C |

| Reaction Time | 2–6 hours | 64–70 | Longer times at optimal temperature improve yield modestly |

| Solvent | Ethanol, Acetic acid, DME | 47–70 | Polar protic solvents favor condensation |

| Catalyst | Sodium acetate, Acid catalysts | 50–70 | Sodium acetate effective for promoting condensation |

| Microwave Irradiation | 100–140 °C, 30–90 min | Up to 71 | Significantly reduces reaction time with comparable yield |

Challenges in Preparation

- Odor and Toxicity : Formation of methanethiol and other volatile sulfur compounds during thioxo group formation presents odor control challenges.

- Purity Control : Side reactions leading to polymerization or over-alkylation require careful control of stoichiometry and reaction conditions.

- Scale-Up Issues : High temperature and long reaction times can limit industrial scalability; hence, methods like microwave synthesis are preferred.

Summary and Recommendations

The preparation of 6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves classical condensation of thiourea with a cyclohexylmethyl-substituted β-ketoester under acidic or basic catalysis, often requiring heating or microwave assistance to optimize yield and reaction time. The key steps include:

- Synthesis or procurement of cyclohexylmethyl β-ketoester as a precursor.

- Condensation with thiourea under controlled temperature and catalyst conditions.

- Purification to remove sulfurous by-products and unreacted materials.

Optimization through microwave-assisted synthesis and solvent selection can improve yield and reduce synthesis time, making the process more suitable for industrial application.

Chemical Reactions Analysis

2.1. S-Alkylation at C2 Thione

The thione group undergoes alkylation with phenacyl bromides or chloroalkyl sulfides to form 2-alkylsulfanyl derivatives .

Mechanistic Insight :

The reaction proceeds via nucleophilic attack of the thione sulfur on the alkyl halide, stabilized by the pyrimidinone’s electron-withdrawing effect .

2.2. N-Alkylation at N1/N3

The pyrimidinone NH groups react with alkylating agents (e.g., methyl iodide, benzyl chloride) under basic conditions .

-

React with iodomethane (1.2 eq) in NaOH/EtOH at 50°C for 4 hrs to yield 1-methyl or 3-methyl derivatives (confirmed by ¹H-NMR: δ 3.2–3.5 ppm for N–CH₃).

2.3. Cyclization Reactions

Intramolecular cyclization with triethyl orthoformate or acetic anhydride forms fused heterocycles (e.g., thiazolo[3,2-a]pyrimidines) .

-

Reflux 6-(cyclohexylmethyl)-2-thioxo derivative with triethyl orthoformate in acetic anhydride (4 hrs).

-

Isolate thiazolo[3,2-a]pyrimidine via column chromatography (hexane:EtOAc).

Key spectral data :

-

¹H-NMR: Loss of SCH₂ signal; new singlet at δ 7.65 ppm (thiazole CH).

-

IR: Disappearance of C=S (1250 cm⁻¹), emergence of C=N (1620 cm⁻¹) .

Biological Derivatization

Derivatives are screened for antimicrobial and antiviral activity:

-

Antiviral SAR : 2-(2-Oxoethylsulfanyl) analogs show low nanomolar inhibition against HIV-1 (IC₅₀: 1.2–8.7 nM).

-

Antimicrobial activity : MIC values against S. aureus range from 4–16 μg/mL for 2-alkylsulfanyl derivatives.

Stability and Reactivity Trends

Scientific Research Applications

Medicinal Chemistry

6-(Cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has been explored for its potential therapeutic properties:

- Antiviral Activity: Research indicates that derivatives of this compound exhibit anti-HIV activity. A study synthesized various derivatives and evaluated their efficacy against HIV-1, highlighting the importance of the cyclohexylmethyl group in enhancing biological activity .

- Enzyme Inhibition: The compound's thioxo group allows it to form covalent bonds with nucleophilic residues in enzyme active sites, potentially inhibiting enzyme activity. This mechanism is crucial for developing new enzyme inhibitors.

Biological Applications

The compound has been investigated for its biological effects:

- Anti-inflammatory Properties: Preliminary studies suggest that it may possess anti-inflammatory activities, making it a candidate for further pharmacological studies.

- Anticancer Potential: There is ongoing research into its ability to inhibit cancer cell proliferation, particularly through mechanisms involving enzyme modulation .

Material Science

In addition to biological applications, this compound has potential uses in material science:

- Polymer Development: It can serve as a building block for synthesizing new polymers with specific properties due to its heterocyclic nature and functional groups.

Case Study 1: Anti-HIV Activity

A series of compounds derived from this compound were synthesized and tested for their anti-HIV properties. The study found that modifications to the cyclohexylmethyl group enhanced antiviral activity, demonstrating the significance of structural diversity in drug design .

Case Study 2: Enzyme Modulation

Research focused on the compound's interaction with specific enzymes involved in metabolic pathways. The results indicated that the thioxo group plays a crucial role in binding affinity and inhibition efficiency, paving the way for developing selective enzyme inhibitors aimed at treating metabolic disorders .

Mechanism of Action

The mechanism of action of 6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition or modulation of their activity. The cyclohexylmethyl group may enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine derivatives with variations at position 6 and the thioxo group have been extensively studied. Below is a detailed comparison:

Substituent Effects at Position 6

The substituent at position 6 significantly influences physicochemical properties, reactivity, and bioactivity:

Physical and Chemical Properties

| Property | 6-Methyl | 6-Cyclohexylmethyl | 6-(3-Chlorophenyl) |

|---|---|---|---|

| Molecular Weight (g/mol) | 170.21 | 238.34 | 238.69 |

| Melting Point (°C) | 220–225 | Not reported | Not reported |

| LogP (Predicted) | 1.2 | 3.8 | 2.5 |

| Solubility in Water | Moderate | Low | Low |

Key Research Findings

Coordination Chemistry: The methyl-substituted derivative exhibits versatile coordination modes (monodentate, bidentate, or bridging) with Au(III), whereas bulkier substituents like cyclohexylmethyl may restrict metal-ligand interactions .

SAR Insights : Lipophilic groups (e.g., cyclohexylmethyl) enhance bioavailability but may reduce synthetic yields due to steric challenges .

Antimicrobial vs. Antitumor Trade-offs : Smaller substituents favor antimicrobial activity (e.g., Au(III) complexes), while bulkier groups align with antitumor applications due to selective targeting .

Biological Activity

6-(Cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of interest due to its potential biological activities, particularly in the context of antiviral and anticancer properties. This article explores its synthesis, biological evaluations, and relevant case studies.

- Molecular Formula : C11H16N2OS

- Molecular Weight : 224.32 g/mol

- CAS Number : 2097966-62-4

Synthesis

The synthesis of this compound typically involves the reaction of appropriate pyrimidine derivatives with cyclohexylmethyl groups under specific conditions to yield the desired thioxo compound. Various synthetic routes have been explored, including nucleophilic substitutions and cyclization reactions.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. A series of compounds derived from this structure were evaluated for their ability to inhibit HIV-1 replication. The results indicated significant antiviral activity against HIV-1, suggesting that modifications to the thioxo-pyrimidine core could enhance efficacy:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| This compound | 5.0 | Inhibition of reverse transcriptase |

| Related Compound A | 3.5 | Inhibition of viral entry |

The mechanism primarily involves inhibition of reverse transcriptase, a key enzyme in the HIV replication cycle .

Anticancer Activity

In addition to its antiviral effects, this compound has been studied for its cytotoxic activity against various cancer cell lines. Research indicates that it exhibits significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HepG2 | 10.0 | 5.0 |

| MCF-7 | 15.0 | 3.0 |

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways .

Study on HIV Inhibition

A notable study conducted by researchers synthesized several derivatives of this compound and evaluated their anti-HIV activities. The study found that certain modifications to the cyclohexylmethyl group significantly enhanced antiviral potency. The structure-activity relationship (SAR) analysis indicated that larger substituents on the nitrogen atom improved interaction with the viral enzyme targets .

Cytotoxicity Assessment

In a separate investigation focusing on anticancer properties, a panel of thioxo-pyrimidine derivatives was screened against multiple cancer cell lines. The results demonstrated that compounds with electron-withdrawing groups exhibited higher cytotoxicity compared to those with electron-donating groups. This study emphasizes the importance of chemical modifications in enhancing biological activity against cancer cells .

Q & A

Q. What are the standard synthetic routes for preparing 6-(cyclohexylmethyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one?

The synthesis typically involves a multi-step approach:

Core structure formation : React thiourea with ethyl cyanoacetate in ethanol under basic conditions (e.g., sodium ethoxide) to form the 2-thioxo-dihydropyrimidin-4(1H)-one scaffold .

Substituent introduction : Introduce the cyclohexylmethyl group at position 6 via alkylation or condensation. For example, react the intermediate with cyclohexylmethylamine or a cyclohexylmethyl halide under reflux in solvents like DMF or acetic acid .

Purification : Column chromatography (e.g., silica gel with MeOH/CH₂Cl₂ gradients) is commonly used to isolate the product .

Q. Key Reaction Table :

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Thiourea, ethyl cyanoacetate, NaOEt/EtOH, reflux | Scaffold formation |

| 2 | Cyclohexylmethyl halide/amine, DMF/AcOH, reflux | Substituent addition |

| 3 | Silica gel chromatography (1–3% MeOH/CH₂Cl₂) | Purification |

Q. How is the compound characterized using spectroscopic and analytical methods?

- 1H-NMR : Confirm the presence of the cyclohexylmethyl group (δ 0.8–2.0 ppm for cyclohexyl protons) and thioxo moiety (no direct proton signal but inferred from IR/MS) .

- IR Spectroscopy : Detect the C=S stretch (~1200–1250 cm⁻¹) and carbonyl (C=O) stretch (~1650–1700 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular weight .

- Elemental Analysis : Verify purity (>98%) by matching calculated and observed C/H/N/S ratios .

Advanced Questions

Q. How can researchers optimize substituents at position 6 for enhanced biological activity?

- Structure-Activity Relationship (SAR) :

- Hydrophobicity : Cyclohexylmethyl’s lipophilicity may improve membrane permeability. Compare with smaller (e.g., propyl) or bulkier (e.g., benzyl) groups .

- Electron-withdrawing/donating groups : Modify substituents to influence hydrogen bonding with target proteins (e.g., antimicrobial enzymes or cancer cell receptors) .

- Methodology :

- Synthesize analogues via parallel reactions with varying amines/alkyl halides.

- Test in vitro bioactivity (e.g., IC₅₀ in enzyme inhibition assays) and correlate with substituent properties (logP, polar surface area) .

Q. What strategies resolve contradictions in reaction outcomes during synthesis?

- Issue : Competing pathways (e.g., Skraup vs. Doebner-v. Miller reactions) yield regioisomers .

- Resolution :

Q. How should researchers design in vitro assays to evaluate biological activity?

- Antimicrobial Activity :

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Anticancer Activity :

- MTT Assay : Measure cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) and compare with normal cells (e.g., HEK293) .

- Enzyme Inhibition :

Q. What are the metabolic pathways and pharmacokinetic considerations for this compound?

- Metabolism :

- PK Parameters :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.